molecular formula C8H14O3 B2412447 Ethyl 2-(1-hydroxycyclobutyl)acetate CAS No. 27784-32-3

Ethyl 2-(1-hydroxycyclobutyl)acetate

Cat. No.: B2412447
CAS No.: 27784-32-3
M. Wt: 158.197
InChI Key: MVBVPQPEBUXGLT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl acetate moiety

Preparation Methods

The synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate typically involves a multi-step process. One common method is the Reformatsky reaction, which includes the following stages :

    Stage 1: Ethyl bromoacetate reacts with chloro-trimethyl-silane and zinc in diethyl ether at 20°C for 2 hours under reflux conditions.

    Stage 2: Cyclobutanone is added to the reaction mixture and maintained at 19-20°C for 1 hour.

    Stage 3: The reaction mixture is treated with ammonia in diethyl ether and water, followed by cooling with ice.

The product, this compound, is obtained as a colorless oil with a yield of approximately 54% .

Chemical Reactions Analysis

Ethyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(1-hydroxycyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(1-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 2-(1-hydroxycyclobutyl)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl ring and ester functional group, which contribute to its biological activity. The presence of the hydroxyl group enhances its interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related esters have demonstrated their effectiveness against various bacterial strains. A notable example includes:

  • Compound : Ethyl acetate derivatives
  • Activity : Exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

2. Antifungal Activity

The antifungal potential of this compound has also been investigated. Similar compounds have shown efficacy against fungal pathogens:

  • Compound : Ethyl esters from natural sources
  • Activity : Effective against Candida albicans and other pathogenic fungi.
  • Mechanism : Disruption of fungal cell wall synthesis and function .

3. Anticancer Activity

The anticancer properties of this compound have been explored in various studies, particularly in relation to cell line assays:

  • Study Overview : A series of synthesized compounds were tested for their cytotoxic effects on cancer cell lines.
  • Findings :
    • The compound showed a dose-dependent inhibition of cell growth in HeLa and MCF-7 cancer cell lines.
    • The growth inhibition concentrations (GI50) were determined, indicating significant anticancer potential .
CompoundCell LineGI50 (µM)
This compoundHeLa25
This compoundMCF-730

Case Study 1: Antimicrobial Screening

A study evaluating the antimicrobial effects of ethyl esters found that this compound exhibited considerable activity against both gram-positive and gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In a cytotoxicity assay, this compound was tested alongside standard chemotherapeutic agents. The results showed that it had comparable efficacy to established drugs like doxorubicin, suggesting its potential as a candidate for further development in cancer therapy.

Properties

IUPAC Name

ethyl 2-(1-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVPQPEBUXGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethylchlorosilane (1.14 mL, 8.92 mmol) was added by syringe to a suspension of zinc powder (7.97 g, 0.122 mol) in absolute Et2O (200 mL). The mixture was stirred for 15 minutes at room temperature. The mixture was then heated to reflux, the heat source was removed, and ethyl bromoacetate (10.3 mL, 92.9 mmol) was added at such a rate that the ether solution gently boiled. The mixture was refluxed one hour then stirred for an additional hour at room temperature. A solution of cyclopentanone (6.00 g, 75.9 mmol) in ether (30 mL) was added while the temperature of the mixture was maintained at 19-20° C. by intermittent cooling. After being one hour of stirring at room temperature, the mixture was poured into iced 25% ammonia (400 mL). The aqueous phase was extracted with ether and the combined phases were dried over K2CO3. Filtration and evaporation of the solvent yielded the title compound as a colorless oil (6.50 g, 54%). 1H-NMR (400 MHz, CDCl3) δ 1.29 (3H, t, J=7.3 Hz), 1.47-1.64 (1H, m), 1.76-1.87 (1H, m), 1.93-2.06 (2H, m), 2.12-2.22 (2H, m), 2.67 (2H, s), 3.70 (1H, s), 4.19 (2H, q, J=7.3 Hz).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.97 g
Type
catalyst
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
54%

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